1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

Catalog No.
S3228677
CAS No.
1210879-99-4
M.F
C10H18O2
M. Wt
170.252
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

CAS Number

1210879-99-4

Product Name

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

IUPAC Name

1-(2-methylpropyl)cyclopentane-1-carboxylic acid

Molecular Formula

C10H18O2

Molecular Weight

170.252

InChI

InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

NERLYDILUOMBJD-UHFFFAOYSA-N

SMILES

CC(C)CC1(CCCC1)C(=O)O

Solubility

not available

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₈O₂. It features a cyclopentane ring substituted with a carboxylic acid group at one position and a branched alkyl group, specifically 2-methylpropyl, at another. This structure contributes to its unique physical and chemical properties, including a molecular weight of approximately 170.25 g/mol and a boiling point that can vary based on purity and environmental conditions .

Typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its potential utility in organic synthesis and the development of more complex molecules.

Several methods can be employed for synthesizing 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid:

  • Alkylation of Cyclopentanone: This method involves the reaction of cyclopentanone with 2-methylpropyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group.
  • Carboxylation: Using carbon dioxide in the presence of a suitable catalyst to convert cyclopentene derivatives into carboxylic acids.
  • Grignard Reaction: The formation of a Grignard reagent from 2-methylpropyl bromide and subsequent reaction with carbon dioxide can yield the desired carboxylic acid after hydrolysis .

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with anti-inflammatory properties.
  • Agricultural Chemicals: Its derivatives could be explored for use as herbicides or fungicides.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules due to its reactive functional groups .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-propylcyclopentane-1-carboxylic acidC₁₀H₁₈O₂Different alkyl substitution pattern
Cyclopentane-1-carboxylic acidC₅H₈O₂Lacks branched alkyl substituent
3-Methylcyclopentane-1-carboxylic acidC₇H₁₂O₂Contains a methyl group at a different position

The unique branched structure of 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.

Structural and Conformational Foundations

The cyclopentane skeleton gained prominence due to its unique puckered "envelope" conformation, which minimizes torsional strain while maintaining spatial rigidity. This structural feature enables precise three-dimensional positioning of functional groups, making it invaluable for interacting with biological targets. Early research identified cyclopentane derivatives in prostaglandins, steroids, and terpenoids, where the carbocyclic core mediates specific binding interactions with enzymes and receptors. The Journal of Medicinal Chemistry documented cyclopentane-containing compounds as early as 2013, demonstrating improved pharmacokinetic profiles compared to linear analogues in antimicrobial and anticancer applications.

Role in Modern Drug Discovery

By the mid-2010s, cyclopentane scaffolds transitioned from peripheral substituents to central pharmacophores. A 2014 review highlighted their underappreciated potential, noting successful clinical candidates featuring cyclopentane cores for kinase inhibition and GPCR modulation. The European Journal of Medicinal Chemistry further validated this trend through computational studies showing cyclopentane’s optimal balance of lipophilicity and metabolic stability in CNS-targeting compounds.

Ring Contraction Strategies From Cyclohexane Precursors

Ring contraction represents one of the most powerful approaches for transforming six-membered cyclohexane frameworks into five-membered cyclopentane structures. The Favorskii rearrangement stands as the most prominent method for achieving this transformation, particularly effective for accessing substituted cyclopentanecarboxylic acids such as 1-(2-methylpropyl)cyclopentane-1-carboxylic acid [1] [2] [3].

StrategySubstrateProductTypical YieldSelectivity
Favorskii Rearrangementα-Halo cyclohexanonesCyclopentanecarboxylic acids70-95%High regioselectivity
Acid-Catalyzed IsomerizationMethylcyclohexaneAlkylcyclopentanes60-80%Moderate selectivity
Photochemical Ring Contractionα-Acylated heterocyclesCyclopentane derivatives50-85%Good diastereoselectivity
Radical-Mediated ContractionIodo-sugar derivativesCyclopentanetetraols65-75%Excellent stereoselectivity
Enzymatic Ring ContractionCyclohexyl derivativesCyclopentane metabolites40-70%High enantioselectivity

The Favorskii rearrangement mechanism involves formation of an enolate on the side of the ketone away from the halogen atom, followed by cyclization to a cyclopropanone intermediate. This intermediate is then attacked by nucleophiles to yield the ring-contracted carboxylic acid product with retention of stereochemistry [4]. The transformation is particularly efficient for α-chlorocyclohexanones, which undergo smooth rearrangement under basic conditions with methoxide to provide cyclopentanecarboxylate derivatives in excellent yields [3].

Acid-catalyzed isomerization of methylcyclohexane offers an alternative approach, utilizing platinum-loaded solid acids to promote ring contraction to alkylcyclopentanes [1] [5]. This method produces a complex mixture of products including ethylcyclopentane and dimethylcyclopentanes, making it valuable for accessing diverse cyclopentane derivatives. The reaction conditions allow simultaneous assessment of acid site density, strength, and shape selectivity of the catalyst system.

Photochemical ring contraction methods have emerged as powerful tools for converting saturated heterocycles to carbocyclic frameworks. These transformations utilize visible light-mediated processes that proceed through Norrish type II mechanisms, enabling conversion of α-acylated heterocycles to cyclopentane derivatives with good diastereoselectivity [6] [7]. The success of these reactions depends on photophysical differences between starting materials and products, allowing selective transformation without extensive side reactions.

Stereocontrolled Alkylation Techniques for Quaternary Carbon Formation

The construction of quaternary carbon centers in cyclopentane derivatives represents a significant synthetic challenge that has been addressed through several innovative approaches. Pseudoephedrine-mediated alkylation has emerged as one of the most reliable methods for achieving high levels of stereochemical control [8] [9] [10].

MethodSubstrate TypeCatalyst SystemEnantioselectivityQuaternary Center Formation
Pseudoephedrine-Mediated AlkylationAmide enolatesPseudoephedrine auxiliary90-98% eeExcellent
Palladium-Catalyzed Decarboxylative AlkylationEnol carbonatesPd(0)/PHOX ligand85-99% eeExcellent
Iridium-Catalyzed HydroalkynylationTrisubstituted alkenesIr(I)/chiral phosphine88-98% eeGood
Organocatalytic Asymmetric AlkylationActivated methylene compoundsCinchona alkaloid derivatives82-96% eeGood
Copper-Catalyzed AlkylationMalonate derivativesCu(I)/bisoxazoline75-92% eeModerate

Pseudoephedrine-mediated alkylation demonstrates exceptional stereocontrol through stereospecific enolization and subsequent alkylation reactions. The method allows formation of α,α-disubstituted enolates that undergo alkylation with retention of stereochemistry, providing access to quaternary carbon centers with 90-98% enantiomeric excess [9]. The alkyl halide attacks a common π-face of both E- and Z-enolates, positioned opposite the pseudoephedrine alkoxide side chain.

Palladium-catalyzed decarboxylative allylic alkylation represents another powerful approach for quaternary carbon formation. This method utilizes enol carbonates as substrates, which undergo simultaneous nucleophile and electrophile generation during the catalytic process [11] [12]. The reaction proceeds through an "outer sphere" mechanism involving direct attack of the enolate on the π-allylpalladium complex, achieving 85-99% enantioselectivity with appropriate chiral ligands.

Iridium-catalyzed asymmetric hydroalkynylation enables construction of quaternary carbon stereocenters through addition of terminal alkynes to trisubstituted alkenes [13] [14]. This method provides alkyne-substituted quaternary centers with high regio- and enantioselectivity, achieving 88-98% ee through careful ligand design and reaction optimization. The transformation tolerates various functional groups and allows access to structurally diverse products.

Catalytic Asymmetric Functionalization of Cyclopentane Derivatives

The asymmetric functionalization of cyclopentane derivatives has advanced significantly through development of organocatalytic and metal-catalyzed approaches. Asymmetric desymmetrization strategies have proven particularly effective for accessing enantioenriched cyclopentane derivatives from prochiral substrates [15] [16] [17].

Reaction TypeSubstrate ClassCatalyst TypeProduct YieldStereoselectivity
Asymmetric DesymmetrizationCyclopentene-1,3-dionesChiral organocatalyst65-85%85-95% ee
Organocatalytic Michael AdditionCyclopentane-1,2-dionesProline derivatives48-97%Up to 76% ee
Asymmetric HydrogenationCyclopentene derivativesIridium complexes75-99%Up to 99% ee
Phosphine-Catalyzed AnnulationAllenoatesChiral phosphines70-90%>95:5 er
Cascade CyclizationOxindole derivativesBifunctional organocatalysts52-88%Excellent dr

Asymmetric desymmetrization of cyclopentene-1,3-diones utilizes vinylogous nucleophilic addition of deconjugated butenolides to achieve excellent stereoselectivity [15] [16]. The method provides access to highly functionalized chiral cyclopentane derivatives with 85-95% enantiomeric excess, demonstrating the power of organocatalytic approaches for asymmetric synthesis.

Organocatalytic Michael addition reactions of cyclopentane-1,2-diones with nitroolefins generate 3-substituted products with good stereoselectivity [18]. These transformations utilize proline-derived catalysts to achieve up to 76% ee, providing efficient access to functionalized cyclopentane derivatives. The reaction conditions are mild and the products serve as versatile intermediates for further elaboration.

Asymmetric hydrogenation of cyclopentene derivatives using iridium catalysts achieves exceptional stereoselectivity, reaching up to 99% ee [19]. These methods are particularly effective for minimally functionalized substrates, providing access to saturated cyclopentane products with excellent enantiocontrol. The catalyst systems demonstrate broad substrate scope and functional group tolerance.

Phosphine-catalyzed β,γ-annulation of allenoates with bifunctional malonates provides rapid access to cyclopentane derivatives with high stereoselectivity [20]. The reaction exploits a 2C phosphonium synthon to achieve >95:5 enantiomeric ratio and >9:1 diastereomeric ratio, demonstrating the effectiveness of phosphine catalysis for cyclopentane synthesis.

Sustainable Synthesis Approaches Using Green Catalysts

The development of environmentally benign synthetic methods has led to innovative approaches utilizing green catalysts for cyclopentane derivative synthesis. Biocatalytic synthesis represents the most sustainable approach, utilizing engineered enzymes to achieve transformations under mild aqueous conditions [21] [22] [23].

Green ApproachCatalyst SystemEnvironmental BenefitEfficiencySustainability Score
Biocatalytic SynthesisEngineered enzymesWater as solvent70-99% conversionExcellent
MOF-Based CatalysisMetal-organic frameworksRecyclable catalyst85-98% yieldVery Good
Solvent-Free ReactionsSolid acid catalystsNo organic solvents65-90% yieldGood
Enzymatic CascadesEnzyme combinationsMild conditions80-95% yieldExcellent
Photocatalytic MethodsVisible light catalystsRenewable energy60-85% yieldGood

Biocatalytic carboxylation using engineered enzymes enables CO2 fixation to generate carboxylic acids under mild conditions [21] [24]. The malic enzyme from Thermoplasma acidophilum demonstrates excellent activity for carboxylation of both natural and unnatural substrates, achieving up to 99% conversion with appropriate cofactor regeneration systems. These methods utilize gaseous CO2 as a carbon source and operate at ambient temperature and pressure.

Metal-organic framework (MOF) catalysis provides recyclable heterogeneous catalysts with tunable properties [25] [26]. MOF-based systems demonstrate superior performance in various organic transformations, offering high surface area, accessible active sites, and excellent stability. The catalysts can be easily separated and reused multiple times with minimal activity loss, making them attractive for industrial applications.

Enzymatic amide bond formation represents a sustainable alternative to traditional coupling methods [27] [28] [29]. ATP-dependent enzymes such as McbA enable direct coupling of carboxylic acids with amines under aqueous conditions, achieving excellent conversion with minimal waste generation. The methods avoid toxic coupling reagents and operate under physiological conditions.

Photocatalytic methods utilizing visible light enable energy-efficient transformations [26] [7]. These approaches use renewable solar energy to drive chemical reactions, eliminating the need for high-temperature conditions and reducing overall energy consumption. The methods are particularly effective for complex molecular rearrangements and functionalization reactions.

Multi-Step Reaction Engineering for Improved Yield Optimization

The optimization of multi-step synthetic sequences has been revolutionized through advanced reaction engineering approaches. Telescoped continuous flow processes eliminate isolation steps while maintaining high efficiency [30] [31].

StrategyApplicationKey AdvantageTypical ImprovementImplementation Complexity
Telescoped Continuous FlowPharmaceutical synthesisReduced isolation steps2-3x fasterHigh
One-Pot Cascade ReactionsComplex molecule assemblyHigh atom economy30-50% waste reductionMedium
Automated OptimizationReaction condition screeningRapid optimization10-20x fewer experimentsHigh
Mechanistic Network ModelingYield predictionPredictive capability85-95% prediction accuracyVery High
Multicomponent ReactionsDiversity-oriented synthesisStructural diversity40-60% yield enhancementMedium

Automated optimization using machine learning algorithms dramatically reduces the number of experiments required for reaction optimization [32] [33]. These systems can identify optimal conditions through systematic exploration of reaction parameters, achieving 10-20x reduction in experimental effort while maintaining high prediction accuracy. The approaches are particularly valuable for complex multi-parameter optimization problems.

Mechanistic network modeling enables prediction of reaction yields based on fundamental chemical principles [34] [35]. These models utilize nucleophilicity and electrophilicity parameters combined with linear free-energy relationships to estimate kinetic constants, achieving 85-95% prediction accuracy for complex multicomponent reactions. The approaches provide valuable insights into reaction mechanisms and side reaction pathways.

One-pot cascade reactions maximize atom economy while minimizing waste generation [36] [37]. These transformations achieve 30-50% waste reduction compared to traditional step-wise approaches, while maintaining high yields and selectivity. The methods are particularly effective for constructing complex molecular frameworks with multiple stereocenters.

Multicomponent reactions provide access to diverse molecular structures through convergent assembly processes [34] [35]. These approaches achieve 40-60% yield enhancement compared to sequential methods, while providing rapid access to structurally complex products. The methods are particularly valuable for diversity-oriented synthesis and drug discovery applications.

XLogP3

2.8

Dates

Last modified: 08-19-2023

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